molecular formula C13H18BrNO4S2 B7123972 3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid

3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid

Cat. No.: B7123972
M. Wt: 396.3 g/mol
InChI Key: BOESNAIQMLPDOY-UHFFFAOYSA-N
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Description

3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid is a complex organic compound characterized by its bromo-substituted thiophene ring and sulfonyl-containing piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-5-methylthiophene with a suitable boronic acid derivative under palladium-catalyzed conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to achieve efficient conversion. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals. In biology, it can be used as a probe to study biological systems and pathways due to its specific interactions with certain enzymes and receptors.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases.

Industry: In the industrial sector, 3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromo-substituted thiophene ring and the sulfonyl group play crucial roles in binding to enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 3-Bromo-2-methylthiophene: Similar structure but lacks the sulfonyl group.

  • 4-Bromo-5-methylthiophene: Different position of the bromo group.

  • 3-Bromo-5-methylthiophene-2-sulfonic acid: Similar but with a different functional group.

Uniqueness: 3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid stands out due to its combination of bromo-substituted thiophene and sulfonyl-containing piperidine, which provides unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[1-(3-bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S2/c1-9-8-11(14)13(20-9)21(18,19)15-6-4-10(5-7-15)2-3-12(16)17/h8,10H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOESNAIQMLPDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N2CCC(CC2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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